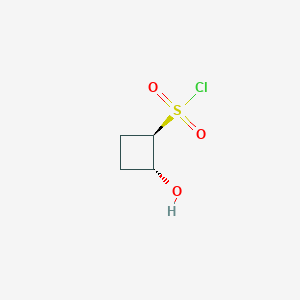

(1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride

Description

(1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride is a chiral sulfonyl chloride characterized by a strained cyclobutane ring with hydroxyl and sulfonyl chloride substituents at the 1 and 2 positions, respectively. This compound is highly reactive due to the electron-withdrawing sulfonyl group and the strained four-membered ring, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions .

Properties

IUPAC Name |

(1R,2R)-2-hydroxycyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3S/c5-9(7,8)4-2-1-3(4)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBXHZSNYSILAF-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutene with a sulfonyl chloride reagent under controlled conditions. One common method includes the use of an acid-binding agent to facilitate the coupling reaction between cyclobutene and sulfonyl chloride in a hydrophobic solvent. The reaction is usually carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of (1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride often employs continuous flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or sulfonyl amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and sulfides, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Synthetic Routes

| Method | Description |

|---|---|

| Direct Reaction | Reaction of cyclobutene with sulfonyl chloride in a hydrophobic solvent. |

| Continuous Flow Systems | Utilization of continuous flow microreactor systems for enhanced efficiency. |

Chemistry

In organic chemistry, (1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride serves as a building block for synthesizing complex organic molecules. It is utilized in various organic transformations due to its ability to act as an electrophile in nucleophilic substitution reactions .

Biology

The compound is employed in biological studies, particularly in enzyme mechanism investigations. Its reactivity allows it to function as a probe for exploring biological pathways, providing insights into enzyme-substrate interactions and the dynamics of biochemical processes .

Medicine

In medicinal chemistry, (1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride is an important intermediate in the synthesis of potential drug candidates. Its derivatives have been explored for their therapeutic activities against various diseases, including viral infections . For instance, compounds derived from this sulfonyl chloride have shown promise in treating respiratory syncytial virus infections .

Industry

The compound is also significant in industrial applications, where it is used to produce specialty chemicals with specific properties. These include sulfonamides and sulfides, which are valuable intermediates in the synthesis of agrochemicals and fine chemicals .

Case Studies

- Antiviral Activity : Research has demonstrated that derivatives of (1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride exhibit antiviral properties against respiratory syncytial virus (RSV). These compounds have shown efficacy against both wild-type and mutated strains of the virus .

- Enzyme Mechanism Studies : A study utilized (1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride as a probe to investigate the catalytic mechanisms of serine proteases. The compound's ability to form covalent bonds with nucleophiles facilitated the elucidation of enzyme-substrate interactions .

- Drug Development : In pharmaceutical research, several studies have focused on synthesizing new drug candidates using (1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride as an intermediate. These compounds have been evaluated for their potential therapeutic effects on cystic fibrosis and other genetic disorders related to CFTR mutations .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₄H₇ClO₃S

- Functional Groups : Sulfonyl chloride (–SO₂Cl), hydroxyl (–OH), cyclobutane.

- Hazards : Causes skin/eye irritation, exhibits aquatic toxicity, and requires strict handling protocols to avoid hydrolysis or decomposition .

- Storage : Must be stored in a cool, dry, well-ventilated area, away from water and ignition sources .

Comparison with Structurally Similar Compounds

Reactivity and Stability

Key Insight : The sulfonyl chloride group in the target compound confers greater electrophilicity compared to amines or esters in analogs, enabling diverse substitution reactions. However, its moisture sensitivity necessitates stricter handling than amine derivatives .

Physicochemical Comparison

| Property | (1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride | (1R,2R)-Diphenyl ethylenediamine | Methyl 1-(methylamino)cyclobutanecarboxylate HCl |

|---|---|---|---|

| Molecular Weight | 170.61 g/mol | 210.28 g/mol | 199.66 g/mol |

| Water Solubility | Low (hydrolyzes) | Low | High (due to HCl salt) |

| Thermal Stability | Decomposes upon heating | Stable up to 150°C | Stable under dry conditions |

Biological Activity

(1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure allows it to participate in various chemical reactions, making it a versatile building block for drug development.

The compound exhibits a unique cyclobutane ring structure with a hydroxyl and sulfonyl chloride functional group. Its chemical formula is CHClOS, and it has a molecular weight of approximately 166.62 g/mol. The sulfonyl chloride moiety is known for its high reactivity, which facilitates its use in nucleophilic substitution reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonyl derivatives, including those similar to (1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride. For instance, derivatives of sulfonyl compounds have shown significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 7j | A549 | 0.17 |

| 7j | MDA-MB-231 | 0.05 |

| 7j | HeLa | 0.07 |

The compound 7j, a derivative related to (1R,2R)-2-Hydroxycyclobutane-1-sulfonyl chloride, demonstrated potent activity against A549, MDA-MB-231, and HeLa cell lines, indicating that modifications to the sulfonyl group can enhance anticancer properties .

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have indicated that certain derivatives can effectively arrest cancer cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates at higher concentrations .

Other Biological Activities

Beyond antitumor effects, sulfonyl chlorides are known for their role in various biological processes:

- Antioxidant Activity : Sulfonyl compounds have been implicated in reducing oxidative stress through their ability to scavenge free radicals.

- Enzyme Inhibition : Some studies suggest that sulfonyl chlorides can inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer metabolism .

Case Studies

In a study examining the effects of various sulfonyl compounds on cancer cells, researchers found that compounds with specific structural modifications exhibited enhanced potency compared to their parent compounds. For example, the introduction of electron-withdrawing groups on the aromatic ring significantly increased the anticancer activity of the derivatives tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.